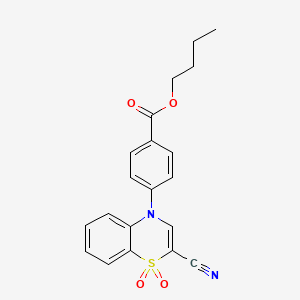

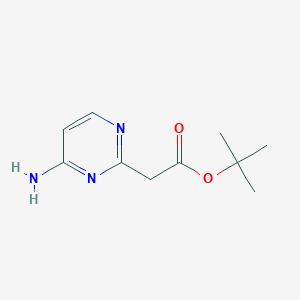

butyl 4-(2-cyano-1,1-dioxido-4H-1,4-benzothiazin-4-yl)benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Organotin Compounds

- Oxo Carboxylate Tin Ladder Clusters : The study by Holmes et al. (1987) explores a new class of organotin compounds, highlighting their structural uniqueness and potential for application in materials science and catalysis. These compounds exhibit "unfolded drum" or "ladder" structures, suggesting their use in developing new materials with specific mechanical or chemical properties (Holmes et al., 1987).

Liquid Crystals

- Fluoro-Substituted Benzoates : Gray et al. (1989) conducted a study on fluoro-substituted 4-cyanophenyl and 4-cyanobiphenyl-4'-yl 4-pentyl- and 4-butoxy-benzoates to understand the structural features affecting dielectric anisotropy, which is crucial for applications in liquid crystal displays and other electro-optical devices (Gray et al., 1989).

Anti-inflammatory Pharmaceuticals

- NOSH-Aspirin Hybrid : Kodela et al. (2012) introduced NOSH-aspirin, a novel hybrid with both nitric oxide and hydrogen sulfide-releasing properties, exhibiting potent anti-inflammatory effects. This represents a new class of anti-inflammatory pharmaceuticals, demonstrating the potential for developing new therapeutics based on the modification of existing drugs (Kodela et al., 2012).

Catalysis in Aqueous Medium

- Hydrophobic Proline Derivatives : Giacalone et al. (2008) discovered hydrophobic proline derivatives as highly active and stereoselective catalysts for the direct asymmetric aldol reaction in an aqueous medium. This innovation opens pathways for greener chemical processes by facilitating reactions in water, a more environmentally friendly solvent compared to traditional organic solvents (Giacalone et al., 2008).

Propiedades

IUPAC Name |

butyl 4-(2-cyano-1,1-dioxo-1λ6,4-benzothiazin-4-yl)benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O4S/c1-2-3-12-26-20(23)15-8-10-16(11-9-15)22-14-17(13-21)27(24,25)19-7-5-4-6-18(19)22/h4-11,14H,2-3,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIZIRQAAVCGLBE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C1=CC=C(C=C1)N2C=C(S(=O)(=O)C3=CC=CC=C32)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Methoxyethyl 6-bromo-2-methyl-5-[(4-nitrophenyl)methoxy]-1-benzofuran-3-carboxylate](/img/structure/B2705814.png)

![[(2R,3S)-2-phenyloxolan-3-yl]methanamine hydrochloride](/img/no-structure.png)

![3,4-dimethoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2705817.png)

![6-chloro-N-({1-[(thiophen-2-yl)methyl]piperidin-3-yl}methyl)-4-(trifluoromethyl)pyridine-2-carboxamide](/img/structure/B2705819.png)

![2-[2-[1-(3,4-Dimethylphenyl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl]sulfanyl-5-(4-fluorophenyl)-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one](/img/structure/B2705821.png)

![2-Oxo-2-{[2-(trifluoromethyl)benzyl]amino}ethyl 1,3-benzodioxole-5-carboxylate](/img/structure/B2705825.png)

![2-(Methylthio)-5-nitrobenzo[d]thiazole](/img/structure/B2705828.png)

![(7-{[(2-Fluorophenyl)methyl]sulfanyl}-14-methyl-5-(2-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2705832.png)

![Sodium;2,2-difluoro-2-[4-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]acetate](/img/structure/B2705833.png)